A Technical Guide to the Predicted ¹H and ¹⁹F NMR Spectra of 2-Bromo-4-difluoromethoxy-6-nitrotoluene
A Technical Guide to the Predicted ¹H and ¹⁹F NMR Spectra of 2-Bromo-4-difluoromethoxy-6-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Significance of 2-Bromo-4-difluoromethoxy-6-nitrotoluene in Drug Discovery
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. Fluorinated motifs, such as the difluoromethoxy group, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity. The title compound, 2-Bromo-4-difluoromethoxy-6-nitrotoluene, represents a versatile building block, combining the lipophilic and metabolically robust difluoromethoxy group with other key functionalities that can be further elaborated in the synthesis of novel therapeutic agents. The precise structural characterization of such intermediates is paramount to ensure the integrity of the drug discovery and development pipeline.
The Role of NMR Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[1] For fluorinated organic molecules, a combination of proton (¹H) and fluorine-19 (¹⁹F) NMR provides a comprehensive spectroscopic fingerprint. ¹H NMR elucidates the number, connectivity, and chemical environment of hydrogen atoms, while ¹⁹F NMR offers high sensitivity and a wide chemical shift dispersion for fluorine atoms, making it an exquisitely sensitive probe of the local electronic environment.[2]
Scope of the Guide
Due to the absence of publicly available experimental NMR data for 2-Bromo-4-difluoromethoxy-6-nitrotoluene, this guide presents a predictive analysis of its ¹H and ¹⁹F NMR spectra. The predictions are grounded in the fundamental principles of NMR spectroscopy and are supported by experimental data from structurally analogous compounds. This in-depth guide is intended to serve as a valuable resource for researchers in the synthesis and characterization of this and related novel chemical entities, providing a robust framework for spectral interpretation and structural verification.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-Bromo-4-difluoromethoxy-6-nitrotoluene is anticipated to display three distinct signals: a singlet for the methyl protons, a doublet for one of the aromatic protons, and a doublet for the other aromatic proton. The chemical shifts are predicted based on the additive effects of the substituents on the aromatic ring.
Predicted Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (H-7) | ~2.6 | Singlet (s) | 3H |
| Ar-H (H-5) | ~7.8 | Doublet (d) | 1H |
| Ar-H (H-3) | ~8.1 | Doublet (d) | 1H |
Predicted in CDCl₃, referenced to TMS at 0 ppm.
Rationale for Chemical Shift Predictions
The chemical shifts of protons on a benzene ring are influenced by the electronic nature of the substituents.[3] Electron-withdrawing groups deshield nearby protons, shifting their signals downfield to higher ppm values, while electron-donating groups have the opposite effect.
-
Methyl Protons (H-7): The methyl group is situated ortho to both a bromine atom and a nitro group. Both are electron-withdrawing groups that will deshield the methyl protons, causing them to resonate further downfield than the methyl group in toluene (~2.3 ppm). For instance, the methyl protons in 2-bromo-4-nitrotoluene appear at approximately 2.51 ppm.[4] The additional deshielding from the ortho nitro group in the target molecule is expected to shift this signal further downfield to around 2.6 ppm.
-
Aromatic Protons (H-3 and H-5): The two aromatic protons are in a meta relationship to each other.
-
H-3 is ortho to the strongly electron-withdrawing nitro group and para to the electron-withdrawing difluoromethoxy group. This cumulative deshielding effect will shift its resonance significantly downfield. In 2-bromo-4-nitrotoluene, the proton ortho to the nitro group appears at approximately 8.08 ppm.[4] The additional influence of the para-difluoromethoxy group is expected to result in a chemical shift of around 8.1 ppm for H-3.
-
H-5 is ortho to the difluoromethoxy group and para to the bromine atom. While the difluoromethoxy group is electron-withdrawing, its deshielding effect is generally less pronounced than that of a nitro group. The para-bromo substituent will also contribute to deshielding. Therefore, H-5 is expected to resonate upfield relative to H-3, likely in the region of 7.8 ppm.
-
Predicted Coupling Constants
-
Meta Coupling (⁴JHH): A small coupling constant of approximately 2-3 Hz is expected between the meta-protons H-3 and H-5, resulting in each signal appearing as a doublet.
-
Long-Range Couplings: Long-range couplings between the methyl protons (H-7) and the aromatic proton H-5 (⁵JHH), and between the difluoromethoxy proton and H-3 and H-5 (⁵JHF and ³JHF respectively) may be observed, which could lead to further fine splitting of the aromatic signals. Long-range H-F couplings through aromatic systems are known to occur.[5][6]
Visual Representation
Caption: Predicted through-bond coupling for aromatic protons.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group.
Predicted Chemical Shift and Multiplicity
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| OCF₂H | -90 to -95 | Doublet of doublets (dd) or Triplet (t) |
Predicted relative to CFCl₃ at 0 ppm.
Rationale for Chemical Shift Prediction
The chemical shift of the difluoromethoxy group is sensitive to the electronic environment of the aromatic ring. For aryl difluoromethyl ethers, the ¹⁹F chemical shift typically appears in the range of -90 to -95 ppm.[5] Given that the aromatic ring in the target molecule is substituted with three electron-withdrawing groups (bromo, difluoromethoxy, and nitro), the fluorine nuclei are expected to be in an electron-deficient environment, which would place the chemical shift in the predicted range. For instance, the ¹⁹F chemical shift for (difluoromethyl)(3-nitrobenzyl)sulfane is reported at -93.69 ppm.
Predicted Coupling Constants
-
Two-Bond H-F Coupling (²JHF): The two fluorine atoms will couple to the proton of the difluoromethoxy group, resulting in a large two-bond coupling constant, typically in the range of 55-60 Hz. This will split the ¹⁹F signal into a doublet.
-
Long-Range H-F Coupling (⁴JHF): Long-range coupling between the fluorine atoms and the ortho aromatic proton (H-3 and H-5) may occur, with a typical coupling constant of 0.5-3.0 Hz.[7] This would further split the ¹⁹F signal into a doublet of doublets or a triplet if the couplings to both aromatic protons are resolved and similar in magnitude.
Visual Representation
Caption: Predicted key couplings involving the fluorine atoms.
Experimental Considerations
Recommended Experimental Protocol
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid 2-Bromo-4-difluoromethoxy-6-nitrotoluene.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference of CFCl₃ or a secondary standard can be used.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition (300-500 MHz spectrometer):
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~12 ppm (e.g., from -1 to 11 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the concentration.
¹⁹F NMR Acquisition (300-500 MHz spectrometer):
-
Pulse Program: Standard single-pulse with proton decoupling (zgfl).
-
Spectral Width: ~50 ppm (e.g., from -80 to -130 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the concentration.
Solvent Effects
The choice of deuterated solvent can influence the chemical shifts of the analyte.[8][9][10] Aromatic solvents like benzene-d₆ can induce significant shifts (aromatic solvent-induced shifts, ASIS) due to specific solute-solvent interactions. For routine characterization, aprotic solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are recommended. It is crucial to report the solvent used when presenting NMR data.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹⁹F NMR spectra of 2-Bromo-4-difluoromethoxy-6-nitrotoluene. The predicted chemical shifts and coupling constants are based on established principles of NMR spectroscopy and data from analogous compounds. The key predicted features include a downfield-shifted methyl singlet, two meta-coupled aromatic doublets in the ¹H NMR spectrum, and a doublet of doublets (or triplet) in the ¹⁹F NMR spectrum characteristic of the difluoromethoxy group.
While these predictions offer a robust framework for spectral interpretation, experimental verification is essential for definitive structural confirmation. Researchers can utilize the provided experimental protocols as a starting point for acquiring high-quality NMR data. Furthermore, the use of NMR prediction software can serve as a valuable complementary tool in the structural elucidation of this and other novel fluorinated compounds.[8]
References
- Guy, R. G. (1993). Pair-induced chemical shifts (pairwise corrections) and an additivity scheme for the estimation of aromatic 1 H NMR shifts in polysubstituted benzenes with two or more vicinal substituents. Magnetic Resonance in Chemistry, 31(6), 610-612.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
-
University of California, Santa Barbara. (n.d.). Fluorine NMR. Retrieved from [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Retrieved from [Link]
- Hu, J., & Zhang, W. (2016). Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature. Journal of the American Chemical Society, 138(7), 2284–2287.
- Micura, R., & Tollinger, M. (2006). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 128(17), 5851–5858.
-
University of Wisconsin-Madison. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
University of Wisconsin-Madison. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-nitrotoluene. Retrieved from [Link]
-
YouTube. (2023). How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. Retrieved from [Link]
-
YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]
-
YouTube. (2015). Substituent Effects in Benzene Chemistry Part 2. Retrieved from [Link]
-
University of Calgary. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]
-
MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]
-
Springer Nature. (2022). Synthesis of Aryldifluoromethyl Aryl Ethers via Nickel-Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of Difluoromethyl and Deuterium-labeled Difluoromethyl Thioethers from Aliphatic Electrophiles. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). 19F and 13c,19F coupling constants and molecular orbital computations as indicators of. Retrieved from [Link]
-
ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
-
Modgraph. (n.d.). Proton NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [Link]
Sources
- 1. csustan.edu [csustan.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. 2-Bromo-4-nitrotoluene(7745-93-9) 1H NMR [m.chemicalbook.com]
- 5. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of long-range 1H-19F scalar coupling constants and their glycosidic torsion dependence in 5-fluoropyrimidine-substituted RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. pubs.acs.org [pubs.acs.org]
